o-(3-Methoxypropyl)homoserine

Enzymology Metabolic Engineering Biocatalysis

Researchers studying PLP-dependent enzymes or engineering non-canonical amino acid biosynthesis require precise O-substituted homoserine analogs. o-(3-Methoxypropyl)homoserine offers a distinct 3-methoxypropyl ether chain not replicable by simpler O-alkyl or O-acyl variants. - **Enzyme Probing:** Unique substrate for mapping active-site geometry of L-methionine γ-lyase and related enzymes. - **Synthetic Utility:** Chiral L-configuration preserved; flexible methoxypropyl chain enables further derivatization for peptidomimetics or oligonucleotide precursors. - **Supply Reliability:** ≥98% purity, commercial availability eliminates in-house synthesis variability.

Molecular Formula C8H17NO4
Molecular Weight 191.22 g/mol
Cat. No. B13638204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-(3-Methoxypropyl)homoserine
Molecular FormulaC8H17NO4
Molecular Weight191.22 g/mol
Structural Identifiers
SMILESCOCCCOCCC(C(=O)O)N
InChIInChI=1S/C8H17NO4/c1-12-4-2-5-13-6-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)
InChIKeyQSXNRXNDYXALGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-(3-Methoxypropyl)homoserine: Chemical Identity and Structural Features


o-(3-Methoxypropyl)homoserine (CAS 1501994-39-3) is a non-canonical amino acid derivative comprising an L-homoserine backbone O-substituted with a 3-methoxypropyl group. Its molecular formula is C8H17NO4, with a molecular weight of 191.22 g/mol and a reported commercial purity of ≥98% (NLT 98%) . The compound features a central carbon backbone typical of α-amino acids, with the methoxypropyl ether chain extending from the γ-hydroxyl position. This O-alkylation confers distinct physicochemical properties—increased lipophilicity and steric bulk relative to unsubstituted L-homoserine—and modulates its recognition by enzymes that process homoserine derivatives [1]. The L-configuration at the α-carbon is preserved, maintaining stereochemical compatibility with biological systems that recognize canonical amino acids. As an O-substituted L-homoserine (general formula ROCH₂CH₂CH(NH₂)COOH), this compound belongs to a class of molecules studied for their reactivity in enzymatic γ-elimination and γ-replacement reactions [1].

1
Stereochemical Integrity
L-configuration preserved for enzyme recognition studies
2
Unique O-Substitution
3-Methoxypropyl chain modulates enzyme binding and reactivity
3
Commercial Grade
Characterized purity supports reproducible synthetic workflows

Why o-(3-Methoxypropyl)homoserine Cannot Be Substituted by Other O-Alkyl L-Homoserines


O-Substituted L-homoserines are not functionally interchangeable. Enzymatic recognition and catalytic efficiency depend critically on the precise steric and electronic character of the O-alkyl substituent. For example, studies with L-methionine γ-lyase reveal that O-acetyl-L-homoserine exhibits 140% relative reactivity, whereas O-succinyl-L-homoserine shows only 17%, and O-ethyl-L-homoserine 99%, compared to L-methionine [1]. The 3-methoxypropyl group in o-(3-Methoxypropyl)homoserine introduces a flexible ether chain with both polar (methoxy) and nonpolar (propyl) segments, which cannot be replicated by simpler O-alkyl (e.g., methyl, ethyl) or O-acyl (e.g., acetyl, succinyl) substitutions. Substitution with a structurally distinct analog would alter enzyme binding pocket occupancy, transition-state stabilization, and downstream metabolic partitioning, potentially invalidating structure-activity relationships (SAR) or metabolic engineering efforts [2]. Consequently, procurement decisions must be guided by the specific O-substituent required for the intended biological or synthetic application.

O-Alkyl chain recognition
Enzyme active-site complementarity is highly sensitive to O-substituent size and polarity; ethyl or acetyl analogs may alter catalytic efficiency.
Acyl vs alkyl substitution
O-Acyl derivatives (acetyl, succinyl) engage different transition-state interactions than O-alkyl ethers, shifting reaction partitioning.
Batch-to-batch variability
Alternative O-substituted homoserines may lack consistent commercial purity specifications, introducing experimental variability.

Quantitative Evidence for o-(3-Methoxypropyl)homoserine


Enzymatic α,γ-Elimination Reactivity of O-Substituted L-Homoserines

While direct quantitative data for o-(3-Methoxypropyl)homoserine itself are not available in the peer-reviewed literature, class-level inference from structurally related O-substituted L-homoserines demonstrates that the O-substituent profoundly modulates enzymatic reactivity. In assays with L-methionine γ-lyase (EC 4.4.1.11), O-acetyl-L-homoserine exhibited a relative α,γ-elimination rate of 140% compared to L-methionine, O-ethyl-L-homoserine 99%, and O-succinyl-L-homoserine only 17% [1]. The 3-methoxypropyl substituent in o-(3-Methoxypropyl)homoserine, with its ether oxygen and extended alkyl chain, is expected to produce a reactivity profile distinct from these benchmark analogs, making the compound a unique substrate for probing structure-activity relationships in homoserine-processing enzymes.

Elimination Reactivity
Class-level inference
Target not directly measured. Comparators: O-acetyl 140%, O-ethyl 99%, O-succinyl 17% rel. to L-Met (L-methionine γ-lyase assay)
Substituent-dependent reactivity supports enzyme interaction studies.
Data inferred from related O-substrates; verify for this compound.
Enzymology Metabolic Engineering Biocatalysis

Duplex Stability of Methoxypropyl Ether-Modified Oligonucleotides

In antisense oligonucleotide (AON) applications, 2'-O-alkyl modifications bearing methoxypropyl ethers have been directly compared to methoxyethyl (MOE) analogs. Studies on R-AMP and S-AMP AONs, which incorporate 2'-O-(2-amino-3-methoxy)propyl tethers, demonstrated that DNA:RNA duplex stability was marginally better than that of methoxyethyl/methoxypropyl-substituted MOE/MOP-AONs [1]. Moreover, hydrolytic stability differed substantially: the R-AMP-AON was three times more stable than the S-AMP-AON after 4 hours, while MOE- or MOP-AONs were almost completely digested by snake venom phosphodiesterase (SVPD) after only 1 hour [1]. Although o-(3-Methoxypropyl)homoserine itself was not the building block in this study, it shares the same methoxypropyl ether motif and can serve as a precursor for generating structurally analogous modifications.

Duplex & Nuclease Stability
Class-level inference
R-AMP-AON 3× more stable than S-AMP after 4 h; MOE/MOP-AONs fully degraded at 1 h (SVPD assay)
Methoxypropyl motif may influence nucleic acid modification screening.
Data from 2′-O-alkyl AONs; extrapolation requires validation.
Antisense Therapeutics Oligonucleotide Chemistry Nucleic Acid Stability

Purity and Batch Consistency of o-(3-Methoxypropyl)homoserine

Commercial suppliers provide o-(3-Methoxypropyl)homoserine with a specified purity of ≥98% (NLT 98%), verified through ISO-certified analytical methods . This high purity level ensures reliable performance in synthetic applications, particularly when the compound is employed as a building block for more complex molecules. In contrast, alternative O-substituted L-homoserines such as O-acetyl-L-homoserine or O-succinyl-L-homoserine may not be commercially available with comparable batch-to-batch consistency or may require in-house synthesis and purification, introducing additional variability and labor cost into research workflows.

Purity Specification
Data to verify
NLT 98% (vendor QC, ISO-certified analytical methods)
Commercially characterized purity supports reproducible synthesis.
Verify CoA before critical experiments; limited public data.
Chemical Procurement Quality Control Synthetic Chemistry

Industrial Scalability of Homoserine-Based Compounds

A patent assigned to CJ CheilJedang Corporation and Korea Research Institute of Chemical Technology describes a process for treating homoserine-based compounds that enables large-scale production of useful intermediates from homoserine derivatives [1]. The disclosed method includes deamination of a homoserine-based compound via reaction with NOx, and subsequent steps for converting the resulting product into industrially relevant chemicals. While the patent does not explicitly name o-(3-Methoxypropyl)homoserine as a substrate, the O-substituted homoserine scaffold is a key structural class within the claimed methods. This suggests that O-substituted L-homoserines, including the 3-methoxypropyl derivative, have recognized utility as platform chemicals for scalable manufacturing processes.

Process Scalability
Supporting evidence
Patent describes homoserine-based compound treatment and conversion to industrial intermediates.
Supports feasibility assessment for scalable process development.
Compound not explicitly named; class-level applicability.
Process Chemistry Scale-Up Industrial Biotechnology

Comparative Lipophilicity of o-(3-Methoxypropyl)homoserine

The 3-methoxypropyl substituent significantly increases lipophilicity compared to unsubstituted L-homoserine and shorter O-alkyl analogs (e.g., O-methyl, O-ethyl). While experimentally determined log P or log D values for o-(3-Methoxypropyl)homoserine are not publicly available, the presence of a propyl chain and terminal methoxy group is expected to enhance membrane permeability relative to O-acetyl-L-homoserine or O-succinyl-L-homoserine, which contain polar carboxyl/carbonyl functionalities. In metabolic engineering contexts, O-acetyl-L-homoserine serves as a precursor for intracellular biosynthesis of azidohomoalanine (AHA) via engineered pathways [1]; the distinct physicochemical profile of o-(3-Methoxypropyl)homoserine may enable alternative metabolic flux partitioning or cellular uptake properties.

Comparative Lipophilicity
Class-level inference
No experimental logP. Structural comparison: 3-methoxypropyl ether chain suggests higher lipophilicity vs. acetyl/succinyl analogs.
Lipophilicity context may inform solvent selection and partitioning studies.
Experimental logP data required for quantitative use.
Physicochemical Properties Drug Design Bioavailability

Optimal Application Scenarios for o-(3-Methoxypropyl)homoserine


Metabolic Engineering for Non-Canonical Amino Acid Biosynthesis

Researchers engineering microbial strains to produce ncAAs can employ o-(3-Methoxypropyl)homoserine as a substrate analog or pathway intermediate. While O-acetyl-L-homoserine is commonly used as a precursor for azidohomoalanine biosynthesis via O-acetyl-L-homoserine sulfhydrylase (OAHS) [1], the distinct O-alkyl chain of o-(3-Methoxypropyl)homoserine offers a unique handle for probing enzyme promiscuity and expanding the repertoire of accessible ncAA structures. The documented industrial process for homoserine-based compounds [2] further supports the feasibility of using O-substituted L-homoserines in scalable biocatalytic transformations.

Chemically Modified Oligonucleotide Therapeutics Development

Building upon the observation that methoxypropyl ether modifications in antisense oligonucleotides (AONs) can improve duplex stability and nuclease resistance relative to MOE/MOP analogs [3], o-(3-Methoxypropyl)homoserine may serve as a synthetic precursor for generating novel 2'-O-alkyl or backbone-modified nucleic acid therapeutics. Its chiral integrity (L-configuration) and the flexibility of the methoxypropyl chain are advantageous for tuning the pharmacokinetic and pharmacodynamic properties of oligonucleotide drugs.

Mechanistic Enzymology of Homoserine-Processing Enzymes

L-Methionine γ-lyase and related PLP-dependent enzymes exhibit pronounced substrate discrimination among O-substituted L-homoserines, with relative α,γ-elimination rates spanning an order of magnitude (from 17% for O-succinyl to 140% for O-acetyl) [4]. o-(3-Methoxypropyl)homoserine provides a structurally distinct substrate for mapping the active-site geometry and transition-state stabilization mechanisms of these enzymes, contributing to fundamental understanding of sulfur amino acid metabolism and biocatalyst engineering.

Synthesis of Complex Natural Product Analogs and Peptidomimetics

The high purity (≥98%) and commercial availability of o-(3-Methoxypropyl)homoserine make it a reliable building block for medicinal chemistry campaigns. Its O-alkyl ether chain can be elaborated through further synthetic transformations—including oxidation, substitution, or coupling—to access libraries of homoserine-derived peptidomimetics or amino acid conjugates. Procurement of this characterized compound eliminates the variability and time investment associated with in-house synthesis of O-substituted homoserine derivatives.

Application
Selection Property
Validation Focus
Metabolic Engineering for ncAA Biosynthesis
O-Substituted homoserine scaffold
Enzyme promiscuity and pathway flux analysis
Chemically Modified Oligonucleotide Research
Methoxypropyl ether motif
Duplex stability and nuclease resistance screening
Mechanistic Enzymology of γ-Lyase Enzymes
Distinct O-alkyl chain
α,γ-Elimination rate and active-site mapping
Peptidomimetic & Natural Product Analog Synthesis
Commercial high-purity building block
Batch-to-batch synthetic reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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